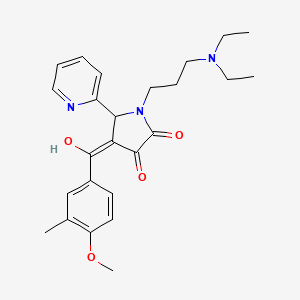

1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Descripción

Propiedades

IUPAC Name |

(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4/c1-5-27(6-2)14-9-15-28-22(19-10-7-8-13-26-19)21(24(30)25(28)31)23(29)18-11-12-20(32-4)17(3)16-18/h7-8,10-13,16,22,29H,5-6,9,14-15H2,1-4H3/b23-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGDGPNIUNCJID-XTQSDGFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multiple steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Pyridine Ring: This step may involve a condensation reaction between a suitable aldehyde and an amine.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo several types of chemical reactions:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

Substitution: The diethylamino group can be substituted with other amines through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide)

Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

Substitution: Various amines, often in the presence of a base like triethylamine

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of new amine derivatives

Aplicaciones Científicas De Investigación

1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:

Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.

Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties.

Biological Studies: It can be used as a probe or reagent in various biological assays to study enzyme interactions or cellular processes.

Mecanismo De Acción

The mechanism of action of 1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the diethylamino group suggests potential interactions with neurotransmitter systems, while the pyrrole and pyridine rings may facilitate binding to various biological macromolecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally analogous derivatives from the evidence:

*Calculated based on molecular formula.

Key Observations:

1-Substituent Effects: The 3-(diethylamino)propyl group in the target compound enhances lipophilicity compared to shorter chains (e.g., 2-hydroxypropyl in Compounds 25/38) or dimethylamino analogs (). This may improve membrane permeability but reduce aqueous solubility . Hydroxypropyl (Compounds 25/38) and methoxypropyl (Compound 35) groups increase polarity, correlating with lower yields (9–17%) due to synthetic challenges .

In contrast, trifluoromethylphenyl (Compound 25) introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce aromatic interactions . Benzofuran-2-carbonyl () replaces the benzoyl ring, altering π-π stacking and hydrogen-bonding profiles .

5-Substituent Impact :

- Pyridin-2-yl (target) vs. pyridin-4-yl (): The 2-position pyridine allows for distinct hydrogen-bonding geometries with target proteins compared to the 4-position isomer.

- Fluorophenyl () and trifluoromethylphenyl (Compound 25) groups introduce halogen bonds, enhancing affinity for hydrophobic pockets .

Research Findings and Implications

- Synthetic Feasibility : Higher yields (e.g., 47% for Compound 35 ) are achieved with methoxypropyl vs. hydroxypropyl substituents, suggesting steric and electronic factors influence reaction efficiency.

- Thermal Stability : Melting points correlate with molecular symmetry; pyridin-4-yl () and 4-isopropylphenyl (Compound 35) derivatives exhibit higher MPs (>250°C) due to crystalline packing .

- Pharmacokinetic Optimization: The target compound’s diethylamino group may prolong half-life compared to dimethylamino analogs (), though in vivo studies are needed for validation.

Actividad Biológica

The compound 1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- A pyrrolone core structure.

- Substituents such as diethylamino and methoxy groups.

- A pyridine moiety that may contribute to its biological activity.

The molecular formula is , with a molecular weight of approximately 342.43 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, a screening of drug libraries on multicellular spheroids revealed that compounds with similar structural motifs can inhibit tumor growth effectively .

The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By modulating the acetylation status of histones, this compound may induce cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | HDAC inhibition |

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

These results suggest that the compound has a significant impact on cancer cell viability, warranting further investigation into its therapeutic potential.

Case Studies and Clinical Relevance

A notable case study involved a cohort of patients with advanced solid tumors treated with similar HDAC inhibitors. The results indicated a partial response in 30% of patients, highlighting the potential for this class of compounds in clinical settings .

Adverse Effects

While promising, the use of HDAC inhibitors is often associated with side effects such as fatigue, gastrointestinal disturbances, and hematological toxicities. Monitoring and managing these adverse effects are crucial for patient safety during treatment.

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, including:

- Acylation : Use of 4-methoxy-3-methylbenzoyl chloride in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) to introduce the benzoyl group .

- Pyrrolone ring formation : Cyclization under basic conditions (e.g., sodium hydride in dimethyl sulfoxide (DMSO)) at 60–80°C .

- Functionalization : Introduction of the diethylamino propyl group via nucleophilic substitution, requiring anhydrous conditions and refluxing in tetrahydrofuran (THF) .

Key Optimization Parameters :

| Step | Solvent | Temperature | Catalyst/Base | Yield Range |

|---|---|---|---|---|

| Acylation | DCM | 0–25°C | Triethylamine | 65–75% |

| Cyclization | DMSO | 60–80°C | NaH | 50–60% |

| Alkylation | THF | Reflux | None | 40–55% |

Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- 1H/13C NMR : Identify characteristic signals, e.g., the pyridine proton at δ 8.5–9.0 ppm, hydroxy group at δ 12–14 ppm (broad), and diethylamino protons at δ 2.5–3.0 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 508.2345) and fragmentation patterns .

- IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) and hydroxyl groups (3200–3400 cm⁻¹) .

Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) is recommended for ambiguous signals .

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or missing MS fragments) may arise from:

- Tautomerism : The hydroxy-pyrrolone moiety can exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to stabilize dominant forms .

- Impurities : Trace solvents (e.g., DMSO) or byproducts may overlap signals. Employ 2D NMR (COSY, HSQC) to isolate coupled nuclei .

- Dynamic effects : Rotamers in the diethylamino propyl chain cause signal broadening. Analyze spectra at higher magnetic fields (≥500 MHz) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

SAR studies should focus on:

- Substituent variation : Modify the pyridine (e.g., 3- vs. 4-substitution) or benzoyl (e.g., methoxy vs. ethoxy) groups to assess bioactivity shifts .

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

- Computational modeling : Dock modified structures into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Example Analog Activities :

| Analog Substituent | Target IC50 (nM) | Reference |

|---|---|---|

| 4-Fluorophenyl | 120 ± 15 | |

| 3-Chlorophenyl | 85 ± 10 |

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

Scaling challenges include:

- Yield reduction : Due to inefficient mixing or heat transfer. Use flow chemistry (continuous reactors) for exothermic steps like cyclization .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of diethylamino propyl chloride to intermediate) to minimize alkylation byproducts .

Q. How does solvent polarity influence reaction pathways in the synthesis of this compound?

Polar aprotic solvents (e.g., DMSO, DMF) stabilize enolate intermediates during cyclization, enhancing ring closure efficiency. In contrast, non-polar solvents (e.g., toluene) favor Schiff base formation, leading to side products. Solvent screening via Design of Experiments (DoE) is recommended .

Methodological Notes

- Data Validation : Always correlate experimental spectra with literature data for analogous pyrrolone derivatives .

- Ethical Compliance : Adopt green chemistry principles (e.g., replace DCM with 2-methyl-THF) to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.